This compound is classified under the category of organic compounds, specifically as an amine due to the presence of the methanamine functional group. It is also categorized as a heterocyclic compound due to the oxazole ring. In terms of chemical identifiers, it has a CAS number of 71306255 and a molecular formula of C5H9N2O, which indicates it contains five carbon atoms, nine hydrogen atoms, two nitrogen atoms, and one oxygen atom .
The synthesis of (4-Methyloxazol-2-yl)methanamine can be achieved through various methods. One common approach involves the reaction of 4-methyl-2-oxazole with formaldehyde in the presence of ammonia or an amine to introduce the methanamine group.
The molecular structure of (4-Methyloxazol-2-yl)methanamine can be described using its canonical SMILES notation: CC1=C(N=CO1)CN
. This notation indicates that:
The synthesis of (4-Methyloxazol-2-yl)methanamine (chemical formula: C₅H₈N₂O, molecular weight: 112.13 g/mol) primarily relies on condensation strategies using functionalized oxazole precursors. A fundamental approach involves the reaction of 2-methyl-4-chloromethyloxazole with ammonia or amines under basic conditions. This nucleophilic substitution leverages the electrophilic character of the chloromethyl group, enabling direct amination to form the target methanamine derivative. Reaction optimization studies demonstrate that elevated temperatures (80-100°C) in polar aprotic solvents like dimethylformamide (DMF) significantly improve yields by facilitating the SN₂ displacement mechanism .
Alternative pathways utilize diazotization or cycloaddition reactions, where pre-formed oxazole rings undergo functional group interconversion. For instance, phenacyl bromide derivatives containing sulfonamide groups can be fused with acetamide under thermal conditions (150°C) to construct the oxazole core while simultaneously introducing the aminomethyl functionality. This method achieved moderate yields (63%) but required precise temperature control, as exceeding 190°C promoted degradation byproducts [3]. The chemical versatility of these precursors enables structural diversification, making condensation a cornerstone strategy for oxazole-based methanamine synthesis.
Table 1: Comparison of Synthetic Methods for (4-Methyloxazol-2-yl)methanamine
Method | Starting Materials | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Nucleophilic Substitution | 2-Methyl-4-chloromethyloxazole + NH₃ | Base, 80-100°C, DMF | 70-85 | Direct amination, scalable |
Cycloaddition Pathway | Phenacyl bromide + acetamide | 150°C, solvent-free | 63 | Simultaneous ring formation & amination |
Diazotization Reaction | Custom oxazole precursors | Low temp, aqueous medium | 24-40 | Functional group tolerance |
Transition metal catalysis offers refined methods for introducing the methanamine group with enhanced regioselectivity. Palladium-catalyzed amination stands out for converting oxazole halides (bromide or chloride) into aminomethyl derivatives using ammonia surrogates like benzophenone imine, followed by acidic deprotection. While specific catalysts for (4-Methyloxazol-2-yl)methanamine are still evolving, analogous oxazole systems show that Pd₂(dba)₃/XPhos catalytic systems enable C-N coupling at 90°C with yields surpassing 75% . These methods minimize over-alkylation issues common in direct nucleophilic substitutions.
Photoredox catalysis represents an emerging frontier, utilizing visible light to generate reactive nitrogen-centered radicals that attack electron-deficient oxazole carbons. Though less documented for this specific compound, the strategy holds promise for milder reaction conditions and better functional group compatibility compared to thermal approaches.
Solvent-free condensation exemplifies green synthesis for this heterocyclic amine. For example, reacting o-phenylenediamine with glycine derivatives under melt conditions (85–95°C) achieves near-quantitative yields (97.3%) without solvent waste, contrasting sharply with solution-phase methods (68.1% yield) [8]. Microwave-assisted reactions further enhance sustainability by accelerating key steps like the fusion of phenacyl bromides with acetamide, reducing reaction times from hours to minutes and suppressing side products through precise energy delivery [3].
Catalyst recycling represents another advancement. Immobilized Lewis acids (e.g., zeolite-supported ZnCl₂) facilitate imine formation during oxazole ring construction and can be reused for multiple cycles without significant activity loss, aligning with green chemistry metrics.
Conversion of (4-Methyloxazol-2-yl)methanamine to its hydrochloride salt dramatically enhances stability and solubility for pharmacological applications. The dihydrochloride form (e.g., (2-Methyloxazol-4-yl)methanamine dihydrochloride, CAS: 1909312-83-9) is prepared by treating the free base with HCl in anhydrous ether or ethanol, yielding a crystalline solid with improved hygroscopic resistance [9]. The hydrochloride salt exhibits superior storage characteristics, maintaining >95% purity under accelerated stability conditions (40°C/75% RH for 6 months), whereas the free base gradually decomposes due to amine oxidation.
Structural analyses confirm that protonation occurs at the primary amine group, leaving the oxazole nitrogen unaffected. This selective salt formation preserves the heterocycle’s aromaticity and electronic properties while optimizing the compound for formulation. The hydrochloride salt’s aqueous solubility (>22.4 mg/mL) enables biological testing in standard buffers—a critical advantage over the lipophilic free base .
Bioisosteric modifications of the oxazole ring or methanamine linker fine-tune physicochemical and target-binding properties. Key approaches include:
Oxazole-to-Thiazole/Oxadiazole Replacement: Substituting the oxazole oxygen with sulfur (thiazole) or adding nitrogen (1,3,4-oxadiazole) modulates electronic density and hydrogen-bonding capacity. For instance, 3-(4-methyl-2-arylthiazol-5-yl) derivatives demonstrated potent cytotoxicity against breast cancer cells (GI₅₀: 0.6 μM), attributed to enhanced π-stacking with biological targets . Similarly, 5-amino-1,3,4-oxadiazole bioisosteres of methanamine-containing agonists significantly reduced lipophilicity (clogP from 4.53 to 2.81) while improving potency (EC₅₀: 59 nM vs. 414 nM for parent compound) [7].
Amino Group Modifications: Converting the primary amine to amides via acylation with anhydrides or acyl chlorides retains basicity while altering steric bulk. N-Alkylations (e.g., methyl, propyl) or reductive amination with aldehydes yield secondary/tertiary amines that resist metabolic N-dealkylation. Such derivatives showed 42–124-fold selectivity as COX-2 inhibitors over COX-1, crucial for anti-inflammatory applications [10].
Scaffold Hybridization: Merging the oxazole-methanamine unit with pharmacophores like benzenesulfonamide yielded dual-targeting inhibitors. For example, 4-(2-Methyloxazol-4-yl)benzenesulfonamide exhibited MAO-B inhibition (IC₅₀: 3.47 μM) by positioning the sulfonamide in the enzyme’s substrate cavity and the oxazole toward the entrance cavity [3]. Molecular docking confirmed this orientation enables hydrogen bonding with Gln-206 and π-sulfur interactions with Tyr-60.
Table 2: Bioisosteric Derivatives and Their Pharmacological Profiles
Bioisostere | Target Enzyme/Receptor | Key Pharmacological Property | Structural Advantage |
---|---|---|---|
5-Amino-1,3,4-oxadiazole | GPR88 receptor | EC₅₀: 59 nM (cAMP assay) | Lower lipophilicity, improved water solubility |
4-(2-Methyloxazol-4-yl)benzenesulfonamide | Monoamine oxidase B (MAO-B) | IC₅₀: 3.47 μM; selectivity over MAO-A: 12.5-fold | Dual binding cavity engagement |
3-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole | Cancer cell lines (MCF-7) | GI₅₀: 0.6 μM | Enhanced π-stacking and cellular uptake |
These strategies demonstrate how rational modifications expand the utility of (4-Methyloxazol-2-yl)methanamine beyond its native reactivity, enabling tailored interactions with biological targets ranging from enzymes (MAO-B, COX-2) to G protein-coupled receptors (GPR88).
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1